molecular formula C21H16N4O3 B2357980 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol CAS No. 328029-49-8

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Cat. No.: B2357980
CAS No.: 328029-49-8
M. Wt: 372.384
InChI Key: XJJKLJHRSWOKPT-UHFFFAOYSA-N
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Description

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and material science. The unique structure of this compound makes it a valuable tool for studying complex phenomena and developing new materials.

Preparation Methods

The synthesis of 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 2-aminopyridine, followed by cyclization with 8-hydroxyquinoline under specific reaction conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups using reagents such as halogenating agents or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amino derivatives .

Scientific Research Applications

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the activity of enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:

    5-Chloro-7-((3-nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: This compound has a similar structure but with a chlorine atom at the 5-position, which can alter its chemical and biological properties.

    7-((2-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: This derivative has the nitro group at the 2-position instead of the 3-position, affecting its reactivity and interactions.

Properties

IUPAC Name

7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJKLJHRSWOKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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